
Urea, N-cyclohexyl-N'-(4-((2R)-3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-Talinolol: is a racemic mixture of two enantiomers, ®-talinolol and (S)-talinolol. It is a beta-1 selective adrenergic receptor antagonist, commonly used in the treatment of cardiovascular diseases such as hypertension and arrhythmias . The compound is known for its cardioselective properties, which means it primarily affects the heart rather than other tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions: rac-Talinolol can be synthesized through a multi-step process involving the reaction of 4-(3-tert-butylamino-2-hydroxypropoxy)aniline with cyclohexyl isocyanate . The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the synthesis of rac-Talinolol involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: rac-Talinolol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at the aromatic ring or the side chains.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated metabolites, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
rac-Talinolol has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of beta-blockers.
Biology: Investigated for its effects on cellular processes and receptor interactions.
Medicine: Studied for its therapeutic potential in treating cardiovascular diseases and its pharmacokinetics.
Industry: Employed in the development of new drug delivery systems and formulations.
Mechanism of Action
rac-Talinolol exerts its effects by selectively blocking beta-1 adrenergic receptors in the heart. This action reduces the heart rate and contractility, leading to a decrease in blood pressure and oxygen demand . The compound’s molecular targets include the beta-1 adrenergic receptors, and it influences pathways involved in cardiac function and vascular resistance .
Comparison with Similar Compounds
Atenolol: Another beta-1 selective adrenergic receptor antagonist used for similar therapeutic purposes.
Metoprolol: A beta-1 selective blocker with similar cardiovascular effects.
Bisoprolol: Known for its high selectivity for beta-1 receptors and used in treating hypertension and heart failure.
Uniqueness of rac-Talinolol: rac-Talinolol is unique due to its specific pharmacokinetic properties, including its absorption and clearance mechanisms. Unlike some other beta-blockers, it is not metabolized by CYP3A4, which reduces the risk of drug-drug interactions . Additionally, its racemic nature allows for the study of stereoselective effects in pharmacological research .
Properties
CAS No. |
71369-60-3 |
|---|---|
Molecular Formula |
C20H33N3O3 |
Molecular Weight |
363.5 g/mol |
IUPAC Name |
1-[4-[(2R)-3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-3-cyclohexylurea |
InChI |
InChI=1S/C20H33N3O3/c1-20(2,3)21-13-17(24)14-26-18-11-9-16(10-12-18)23-19(25)22-15-7-5-4-6-8-15/h9-12,15,17,21,24H,4-8,13-14H2,1-3H3,(H2,22,23,25)/t17-/m1/s1 |
InChI Key |
MXFWWQICDIZSOA-QGZVFWFLSA-N |
Isomeric SMILES |
CC(C)(C)NC[C@H](COC1=CC=C(C=C1)NC(=O)NC2CCCCC2)O |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=C(C=C1)NC(=O)NC2CCCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



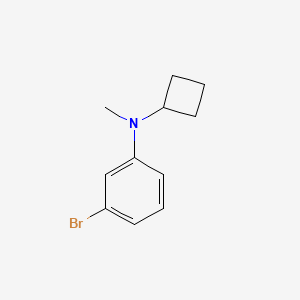

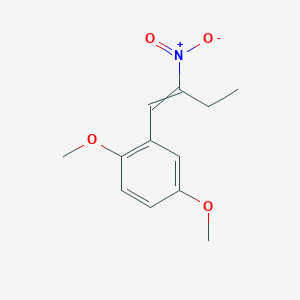

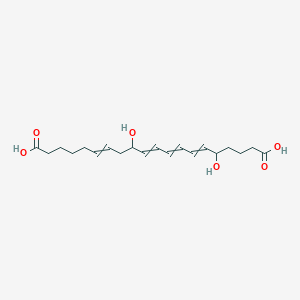
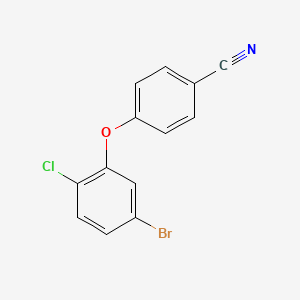

![2-(4-bromophenyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B13885459.png)
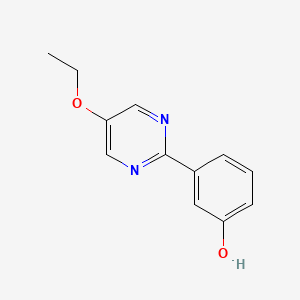
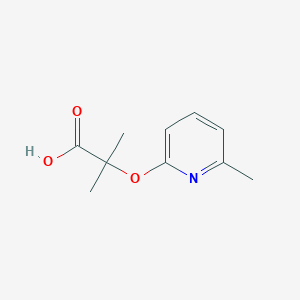
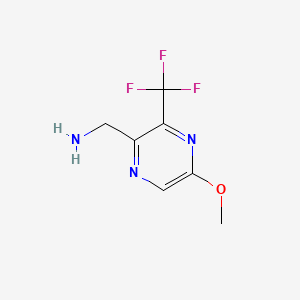
![1-[5-(Methanesulfonyl)thiophen-2-yl]ethan-1-one](/img/structure/B13885496.png)

